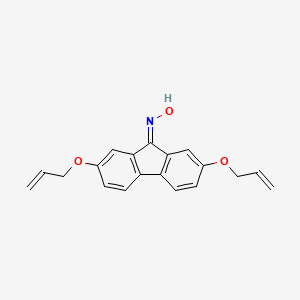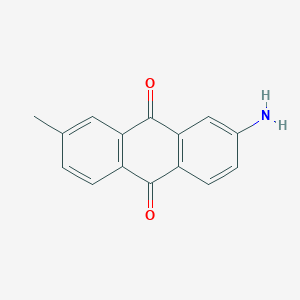![molecular formula C33H24N2O4 B11115549 N-(dibenzo[b,d]furan-3-yl)-N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]acetamide (non-preferred name)](/img/structure/B11115549.png)
N-(dibenzo[b,d]furan-3-yl)-N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]acetamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-DIBENZO[B,D]FURAN-3-YL-N~1~-{[16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAEN-17-YL]METHYL}ACETAMIDE is a complex organic compound that features a dibenzofuran moiety fused with a pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-DIBENZO[B,D]FURAN-3-YL-N~1~-{[16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAEN-17-YL]METHYL}ACETAMIDE typically involves multi-step organic synthesis. The initial step often includes the preparation of the dibenzofuran core through electrophilic reactions such as halogenation and Friedel-Crafts reactions
Industrial Production Methods
Industrial production of this compound may involve the use of metal complex catalysis to enhance reaction efficiency and yield. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N~1~-DIBENZO[B,D]FURAN-3-YL-N~1~-{[16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAEN-17-YL]METHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
N~1~-DIBENZO[B,D]FURAN-3-YL-N~1~-{[16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAEN-17-YL]METHYL}ACETAMIDE has several scientific research applications, including:
Properties
Molecular Formula |
C33H24N2O4 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-N-[(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]acetamide |
InChI |
InChI=1S/C33H24N2O4/c1-18(36)34(19-14-15-21-20-8-6-7-13-26(20)39-27(21)16-19)17-35-32(37)30-28-22-9-2-3-10-23(22)29(31(30)33(35)38)25-12-5-4-11-24(25)28/h2-16,28-31H,17H2,1H3 |
InChI Key |
MLRGUHDJDQDCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35)C6=CC7=C(C=C6)C8=CC=CC=C8O7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-tert-butylphenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11115468.png)
![N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]acetamide](/img/structure/B11115469.png)
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11115476.png)
![1-(Furan-2-ylmethyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B11115484.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11115489.png)
![5-methyl-2-{[(2E)-1-phenylpyrrolidin-2-ylidene]amino}benzonitrile](/img/structure/B11115494.png)
![o-Tolylaminoacetic acid, [1-(3-nitrophenyl)ethylidene]hydrazide](/img/structure/B11115502.png)

![1-{5-[(3,4,5-trimethoxybenzyl)amino]-2,3-dihydro-1H-indol-1-yl}ethanone](/img/structure/B11115524.png)
![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11115526.png)
![2-[4-(4-Bromophenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol](/img/structure/B11115528.png)
![4-fluoro-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B11115532.png)

![N-(2-methoxyethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11115542.png)
